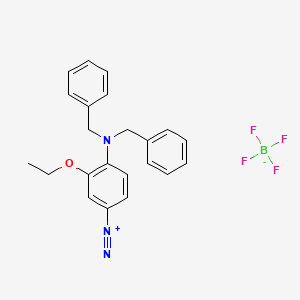
4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate is a diazonium salt that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a diazonium group attached to an aromatic ring, which is further substituted with bis(phenylmethyl)amino and ethoxy groups. The tetrafluoroborate anion serves as a counterion, providing stability to the diazonium cation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate typically involves the diazotization of an aromatic amine precursor. The general synthetic route can be summarized as follows:
Aromatic Amine Precursor: The starting material is an aromatic amine, such as 4-(Bis(phenylmethyl)amino)-3-ethoxyaniline.
Diazotization Reaction: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Tetrafluoroborate Anion Exchange: The diazonium salt is then treated with tetrafluoroboric acid to precipitate the diazonium tetrafluoroborate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of diazotization and anion exchange are scalable for industrial applications. The key considerations include maintaining low temperatures during diazotization to prevent decomposition and ensuring efficient anion exchange to obtain high-purity tetrafluoroborate salts.
Chemical Reactions Analysis
Types of Reactions
4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, or copper(I) cyanide in the presence of the diazonium salt.
Azo Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium sulfite or stannous chloride in acidic conditions.
Major Products Formed
Substitution Products: Halogenated, hydroxylated, or cyanated aromatic compounds.
Azo Dyes: Colored compounds formed from azo coupling reactions.
Aromatic Amines: Formed from the reduction of the diazonium group.
Scientific Research Applications
4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds and dyes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate primarily involves the reactivity of the diazonium group. The diazonium group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of azo dyes through coupling reactions with phenols or aromatic amines.
Comparison with Similar Compounds
Similar Compounds
4-(Bis(phenylmethyl)amino)benzenediazonium tetrafluoroborate: Lacks the ethoxy group but shares similar reactivity.
3-Ethoxybenzenediazonium tetrafluoroborate: Lacks the bis(phenylmethyl)amino group but retains the ethoxy and diazonium functionalities.
4-Aminobenzenediazonium tetrafluoroborate: A simpler diazonium salt without the additional substituents.
Uniqueness
4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate is unique due to the presence of both bis(phenylmethyl)amino and ethoxy groups, which can influence its reactivity and applications. The combination of these substituents can enhance its solubility, stability, and potential for forming diverse products through various chemical reactions.
Properties
CAS No. |
84788-07-8 |
|---|---|
Molecular Formula |
C22H22BF4N3O |
Molecular Weight |
431.2 g/mol |
IUPAC Name |
4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C22H22N3O.BF4/c1-2-26-22-15-20(24-23)13-14-21(22)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19;2-1(3,4)5/h3-15H,2,16-17H2,1H3;/q+1;-1 |
InChI Key |
NQMXZPCBBPPFGL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC1=C(C=CC(=C1)[N+]#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















